molecular formula C19H20N2 B1218003 1-Benzyl-4-phenylpiperidine-4-carbonitrile CAS No. 56243-25-5

1-Benzyl-4-phenylpiperidine-4-carbonitrile

Cat. No.: B1218003
CAS No.: 56243-25-5
M. Wt: 276.4 g/mol
InChI Key: AUBONLVMDCVPQE-UHFFFAOYSA-N
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Description

1-Benzyl-4-phenylpiperidine-4-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C19H20N2 and its molecular weight is 276.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis

  • Crystal and Molecular Structure : A study explored the crystal and molecular structure of a molecular complex involving a derivative of 1-Benzyl-4-phenylpiperidine-4-carbonitrile. This research used X-ray diffraction to analyze the crystal structures, revealing insights into molecular structures and hydrogen bonds (Lyakhov et al., 2000).

Chemical Synthesis and Derivatives

  • Synthesis of Benzochromene Derivatives : A study investigated the synthesis of 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives, related to this compound, demonstrating their cytotoxic properties against cancer cells (Ahagh et al., 2019).
  • New Series of Pyrazole-4-Carbonitrile Derivatives : Research on synthesizing new derivatives of pyrazole-4-carbonitrile, a compound structurally related to this compound, has been conducted, demonstrating the versatility of these compounds in creating new chemical entities (Ali et al., 2016).

Pharmaceutical Applications

  • Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 : A study developed potent inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 enzyme, using derivatives of this compound. These inhibitors have potential applications in treating type-2 diabetes (Latli et al., 2017).
  • Antimicrobial Activities of Derivatives : Novel derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, showing potential for developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Chemical Transformations and Applications

  • Synthesis of Stereodefined Piperidines : A study explored the transformation of aziridines into novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles, which are structurally related to this compound. These compounds have potential applications in synthesizing amino acids and amino alcohols (Vervisch et al., 2010).

Novel Compounds and Their Applications

  • Schiff Base Scaffolds of Pyrazole Nuclei : Research focused on the microwave-assisted synthesis of Schiff base compounds derived from this compound, demonstrating potential pharmacological activities such as anti-cancer, anti-microbial, and applications in neurodegenerative diseases (Karati et al., 2022).

Environmental Applications

  • Selective Fluorescence Sensor : A benzo[h]chromene derivative, structurally related to this compound, was developed as a selective fluorescence sensor for detecting Pb2+ in living cells, indicating its potential for environmental monitoring (Sinha et al., 2013).

Future Directions

For more detailed information, refer to the relevant scientific papers and technical documents . If you have any specific questions or need further clarification, feel free to ask!

Properties

IUPAC Name

1-benzyl-4-phenylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2/c20-16-19(18-9-5-2-6-10-18)11-13-21(14-12-19)15-17-7-3-1-4-8-17/h1-10H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBONLVMDCVPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971675
Record name 1-Benzyl-4-phenylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56243-25-5, 71258-18-9
Record name 1-Benzyl-4-cyano-4-phenylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056243255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-4-phenylpiperidine-4-carbonitrile monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071258189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-4-phenylpiperidine-4-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-4-phenylpiperidine-4-carbonitrile monohydrochloride
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Record name 1-benzyl-4-phenylpiperidine-4-carbonitrile hydrochloride (1:1)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Phenyl-4-cyano-piperidine hydrochloride (10 g, 44.9 mmol), Benzyl bromide (5.4 mL, 45.4 mmol), and potassium carbonate (25.2g, 182.3 mmol) were combined in THF/water (80 mL/20 mL). After 18 hours the reaction mixture was partitioned between water and dichloromethane. The organic layer was separated and extracted with water, dried over MgSO4, filtered and evaporated in vacuo to give a residue. The residue was recrystallized from hexane to give 4-phenyl-4-cyano-1-benzyl-piperidine as a solid: mp=73°-74° C.
Quantity
10 g
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reactant
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5.4 mL
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25.2 g
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80 mL
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Synthesis routes and methods II

Procedure details

Alternately, combine 4-phenyl-4-cyano-piperidine hydrochloric acid salt (10 g, 44.9 mmol), benzyl bromide (5.4 mL, 45.4 mmol), and potassium carbonate (25.2g, 182.3 mmol) in tetrahydrofuran/water (80 mL/20 mL). After 18 hours, partition the reaction mixture between water and dichloromethane. Separate The organic layer and extract with water, dry over MgSO4, filter and evaporate invacuo to give a residue. Recrystallize the residue from hexane to give 1-benzyl-4-phenyl-4-cyanopiperidine as a solid: mp; 73°-74° C.
Quantity
10 g
Type
reactant
Reaction Step One
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5.4 mL
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reactant
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25.2 g
Type
reactant
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Quantity
80 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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